Home > Products > Screening Compounds P29061 > [Cys7]-beta-Amyloid (1-40)
[Cys7]-beta-Amyloid (1-40) -

[Cys7]-beta-Amyloid (1-40)

Catalog Number: EVT-247456
CAS Number:
Molecular Formula:
Molecular Weight: 4317.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Cys7]-beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, which is a 40-residue peptide implicated in the pathogenesis of Alzheimer’s disease. This specific variant contains a cysteine residue at the seventh position, which may influence its biochemical properties and interactions. The beta-amyloid peptide is derived from the amyloid precursor protein, and its aggregation is a hallmark of Alzheimer's disease pathology.

Source

Beta-amyloid peptides are derived from the proteolytic cleavage of amyloid precursor protein, primarily expressed in neurons. The [Cys7]-beta-Amyloid (1-40) variant can be synthesized in vitro for research purposes, often using solid-phase peptide synthesis techniques.

Classification

This compound falls under the category of neurotoxic peptides and is classified as an amyloidogenic peptide due to its propensity to aggregate into fibrillar structures that are associated with neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of [Cys7]-beta-Amyloid (1-40) typically employs solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The presence of the cysteine residue at position 7 can be introduced during this process through careful selection of protected amino acid derivatives.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with an amino acid attached to a resin.
    • Each subsequent amino acid is added in a stepwise manner, with protective groups removed as necessary.
    • The final product is cleaved from the resin and purified, often via high-performance liquid chromatography.
  2. Purification:
    • After synthesis, [Cys7]-beta-Amyloid (1-40) is typically purified using methods such as reverse-phase high-performance liquid chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of [Cys7]-beta-Amyloid (1-40) consists of 40 amino acids with a specific sequence that includes a cysteine residue at the seventh position. This modification can affect the peptide's folding and aggregation properties.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₃S
  • Molecular Weight: Approximately 4330 Da
  • Amino Acid Sequence: Cys-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val
Chemical Reactions Analysis

Reactions

[Cys7]-beta-Amyloid (1-40) can undergo various chemical reactions, particularly involving oxidation due to the presence of the cysteine residue. This can lead to disulfide bond formation with other cysteine-containing peptides or proteins, potentially influencing aggregation behavior.

Technical Details

  1. Oxidation: The thiol group in cysteine can be oxidized to form disulfides under oxidative conditions.
  2. Aggregation: The propensity for aggregation can be influenced by environmental factors such as pH, ionic strength, and temperature.
Mechanism of Action

Process

The mechanism by which [Cys7]-beta-Amyloid (1-40) exerts its effects involves its aggregation into oligomers and fibrils, which are believed to disrupt neuronal function and promote neurotoxicity.

Data

  1. Aggregation Pathway: The peptide initially forms soluble oligomers that may be neurotoxic before ultimately assembling into insoluble fibrils.
  2. Neurotoxicity: Aggregated forms of beta-amyloid can induce oxidative stress and inflammation in neuronal cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water without treatment.

Chemical Properties

  • Stability: Sensitive to oxidation; stability can be enhanced through proper storage conditions (e.g., low temperature, inert atmosphere).
  • pH Sensitivity: Aggregation behavior may vary significantly with changes in pH.
Applications

Scientific Uses

[Cys7]-beta-Amyloid (1-40) is utilized in various research applications:

  1. Alzheimer’s Disease Research: Investigating the mechanisms of amyloid aggregation and neurotoxicity.
  2. Drug Development: Screening potential therapeutic compounds that inhibit beta-amyloid aggregation.
  3. Biomarker Studies: Exploring its role as a biomarker for Alzheimer's disease progression.
Pathogenic Implications in Neurodegenerative Disorders

Role in Alzheimer’s Disease Pathogenesis: Synaptic Dysfunction and Neuronal Loss

[Cys⁷]-beta-amyloid (1-40) is a chemically modified variant of the amyloid-beta peptide characterized by a cysteine substitution at position 7. This structural alteration significantly enhances its aggregation propensity and stability in oligomeric forms compared to wild-type Aβ(1-40) [1] [7]. The cysteine residue facilitates disulfide bridge formation between peptide monomers, promoting stable oligomeric complexes that are particularly synaptotoxic. These oligomers preferentially target glutamatergic synapses, disrupting the normal balance of synaptic plasticity regulators [2] [10].

The synaptic toxicity mechanism involves multiple pathways:

  • Receptor Internalization: [Cys⁷]-Aβ(1-40) oligomers trigger rapid internalization of AMPA receptors (AMPARs) and NMDA receptors (NMDARs) through calcium-dependent pathways. This depletes synaptic receptor density, impairing excitatory synaptic transmission [10].
  • Calcium Dyshomeostasis: By promoting excessive activation of extrasynaptic NMDA receptors (particularly GluN2B-containing subtypes), this isoform induces sustained calcium influx that overwhelms neuronal calcium-buffering capacity. This leads to mitochondrial dysfunction and activates calpain-mediated cleavage of synaptic proteins [10].
  • Plasticity Impairment: Through p38 MAPK and JNK signaling pathways, [Cys⁷]-Aβ(1-40) suppresses long-term potentiation (LTP) while enhancing long-term depression (LTD) in the hippocampus. This disrupts the synaptic basis of learning and memory [10].

Table 1: Pathogenic Mechanisms of [Cys⁷]-Aβ(1-40) in Synaptic Dysfunction

MechanismMolecular TargetsFunctional Consequence
Receptor TraffickingAMPARs, NMDARsDecreased synaptic receptor density
Calcium SignalingExtrasynaptic NMDARs, Voltage-gated calcium channelsCalcium overload, mitochondrial dysfunction
Kinase Activationp38 MAPK, JNK, GSK-3βLTP suppression, LTD enhancement
InflammationMicroglial activation, TNF-α releaseReduced glutamate uptake, synaptic stripping

Neuronal loss occurs through secondary cascades initiated by synaptic failure. Chronic exposure to [Cys⁷]-Aβ(1-40) activates apoptosis via caspase-3 and induces dendritic spine retraction, effectively disconnecting neurons from functional networks. The peptide also promotes astrocyte reactivity and microglial activation, creating a neuroinflammatory milieu that exacerbates neurodegeneration [1] [3]. Importantly, this variant co-localizes with tau pathology in human AD brains, suggesting potential synergistic effects with other Alzheimer's hallmarks [1].

Comparative Neurotoxicity Profiles: [Cys⁷]-beta-Amyloid (1-40) vs. Other Aβ Isoforms

The neurotoxic profile of [Cys⁷]-Aβ(1-40) differs significantly from both wild-type Aβ(1-40) and other predominant isoforms through distinct biophysical and biological properties:

Table 2: Comparative Analysis of Aβ Isoforms

IsoformStructural FeaturesAggregation KineticsRelative NeurotoxicityPathological Associations
[Cys⁷]-Aβ(1-40)Cysteine substitution at position 7, disulfide bridge formationRapid oligomerization, stable oligomersHigh (synaptotoxicity)Early synaptic dysfunction, oxidative stress
Wild-type Aβ(1-40)C-terminal valine, hydrophobic C-terminusSlow fibrillization, transient oligomersModerate (vascular pathology)Cerebral amyloid angiopathy, diffuse plaques
Aβ(1-42)Additional hydrophobic residues (Ile41, Ala42)Rapid nucleation, stable oligomers and fibrilsVery high (neuronal loss)Core plaques, neuronal death
Aβ(1-38)Shortened hydrophobic C-terminusLimited aggregation capacityLowProtective role?
  • Aggregation Dynamics: The cysteine substitution at position 7 fundamentally alters the peptide's folding kinetics and intermolecular interactions. Unlike wild-type Aβ(1-40), which follows a nucleation-dependent polymerization model, [Cys⁷]-Aβ(1-40) forms stable oligomers through covalent disulfide bonds. These oligomers resist further conversion to fibrils, creating persistent synaptotoxic species [1] [7]. This contrasts with Aβ(1-42), which rapidly progresses from oligomers to fibrils due to its extended hydrophobic C-terminus [5].

  • Cellular Targeting: While Aβ(1-42) preferentially induces neuronal apoptosis through mitochondrial targeting, [Cys⁷]-Aβ(1-40) demonstrates selective synaptotoxicity at lower concentrations. Electrophysiological studies reveal that [Cys⁷]-Aβ(1-40) impairs synaptic transmission at concentrations 10-fold lower than wild-type Aβ(1-40) [1] [7]. The peptide shows particular affinity for hippocampal synapses, disrupting plasticity mechanisms more potently than cortical regions.

  • Biochemical Signatures: CSF analysis reveals distinct biochemical profiles associated with different Aβ isoforms. While total Aβ(1-42) decreases in AD CSF, [Cys⁷]-Aβ(1-40) demonstrates increased oligomer-to-monomer ratios in early AD stages. This pattern differs from Aβ(1-38), which shows variable changes across neurodegenerative conditions [3]. The cysteine-modified variant also generates unique proteolytic fragments when processed by brain peptidases, potentially creating novel pathogenic epitopes [7].

  • Differential Receptor Engagement: [Cys⁷]-Aβ(1-40) exhibits enhanced binding to cellular prion protein (PrPc) compared to wild-type Aβ(1-40). This facilitates complex formation with metabotropic glutamate receptor 5 (mGluR5), activating pathways that promote tau phosphorylation and synapse elimination [10].

Association With Oxidative Stress Mechanisms: Methionine-35 Redox Dynamics

The methionine-35 (Met35) residue in [Cys⁷]-Aβ(1-40) serves as a critical redox-active center that contributes significantly to oxidative stress in neuronal environments. Under physiological conditions, Met35 can undergo reversible oxidation to methionine sulfoxide (Met-SO), but in pathological contexts, it participates in electron transfer reactions that generate reactive oxygen species (ROS) [4] [8]. The cysteine substitution at position 7 creates a spatial constraint that alters the peptide's tertiary structure, thereby modifying the solvent accessibility and redox potential of Met35 [1] [8].

The oxidative pathways involve:

  • Radical Generation: The Met35 residue donates electrons to molecular oxygen, producing methionine radical cation (Met•⁺) and superoxide anion (O₂•⁻). This reaction is particularly efficient in membrane-embedded [Cys⁷]-Aβ(1-40) oligomers where dielectric constant favors charge transfer [8]. The proximity of Cys7 to the hydrophobic C-terminus creates a redox-active domain that facilitates this process.
  • Lipid Peroxidation: Through the formation of peroxyl radicals (LOO•), [Cys⁷]-Aβ(1-40) initiates polyunsaturated fatty acid oxidation in neuronal membranes. This generates neurotoxic aldehydes (4-hydroxynonenal, acrolein) that modify membrane proteins and impair synaptic vesicle dynamics [8].

  • Metal Reduction: The peptide reduces Cu²⁺ to Cu⁺ via electron transfer from Met35, generating oxidized Met35 and initiating Fenton chemistry that produces hydroxyl radicals (•OH). The cysteine substitution enhances metal-binding affinity at the N-terminal domain, creating a more efficient electron transfer pathway to Met35 [1] [8].

Table 3: Redox Reactions Involving Met35 in [Cys⁷]-Aβ(1-40)

Reaction TypeChemical ProcessBiological Consequence
Metal ReductionAβ-Cu²⁺ + e⁻ → Aβ-Cu⁺ + Met•⁺Fenton reaction: Cu⁺ + H₂O₂ → •OH + OH⁻
Radical PropagationMet•⁺ + O₂ → Met=O + O₂•⁻Superoxide-mediated oxidation of proteins
Lipid PeroxidationL-H + •OH → L• + H₂O; L• + O₂ → LOO•Membrane fluidity disruption, 4-HNE formation
Antioxidant DepletionO₂•⁻ + Ascorbate → SemidehydroascorbateDepletion of endogenous antioxidants

The structural modification at position 7 significantly impacts fibrillization kinetics. While Met35 oxidation in wild-type Aβ(1-40) accelerates fibril formation by reducing lag time, [Cys⁷]-Aβ(1-40) undergoes oxidation-dependent fragmentation, producing shorter, more numerous fibrils with enhanced seeding capacity [4]. This fragmentation generates additional free radicals through peptide bond cleavage, creating a self-amplifying oxidative cycle [4] [8].

Oxidative modifications create pathological feedback loops: Met35 oxidation products promote tau hyperphosphorylation through GSK-3β activation, while simultaneously inhibiting Aβ-degrading enzymes like neprilysin. This dual action creates a neurodegenerative cycle where oxidative stress begets further proteostasis disruption [8] [9]. Importantly, the unique redox properties of [Cys⁷]-Aβ(1-40) may explain its disproportionate impact on synaptic mitochondria, where it selectively complexes with complex IV, impairing ATP synthesis and increasing electron leakage [1].

Properties

Product Name

[Cys7]-beta-Amyloid (1-40)

Molecular Weight

4317.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.